6-Methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound characterized by its unique structural features and potential biological activities. This compound belongs to the class of benzothiophene derivatives, which are known for their diverse pharmacological properties. The compound's molecular formula is with a molecular weight of approximately 386.5 g/mol .
This compound can be classified as:
The synthesis of 6-Methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves several steps:
The conditions for these reactions often require careful control of temperature and pH to optimize yields and minimize side reactions. Common reagents include butanoyl chloride for acylation and various coupling agents for amide formation.
The molecular structure of 6-Methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be represented in various formats:
InChI=1S/C21H26N2O3S/c1-13-5-3-6-15(11-13)26-10-4-7-18(24)23-21-19(20(22)25)16-9-8-14(2)12-17(16)27-21/h3,5-6,11,14H,4,7-10,12H2,1-2H3,(H2,22,25)(H,23,24)Key molecular data includes:
The compound is capable of undergoing several types of chemical reactions:
These reactions are significant in modifying the compound for various applications in medicinal chemistry and materials science.
The physical properties include:
Key chemical properties encompass:
Relevant data from studies indicates that the compound's stability and reactivity make it suitable for further research into its biological applications .
6-Methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific applications:
The potential for further exploration in pharmacology and materials science makes this compound a subject of interest in ongoing research efforts.
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7